molecular formula C21H25IN4O3 B12577281 L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- CAS No. 500715-81-1

L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-

Katalognummer: B12577281
CAS-Nummer: 500715-81-1
Molekulargewicht: 508.4 g/mol
InChI-Schlüssel: ZIMWUKZHRPWVQT-KDOFPFPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- is a complex chemical compound with a unique structure that includes an iodophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and iodination. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The iodophenyl group may play a crucial role in binding to target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- include:

  • Glycyl-L-phenylalaninamide
  • Sarcosyl-L-phenylalaninamide acetate
  • L-alanyl-L-phenylalaninamide hydrochloride

Uniqueness

L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

500715-81-1

Molekularformel

C21H25IN4O3

Molekulargewicht

508.4 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(3-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-6-3-2-4-7-15)21(29)24-13-16-8-5-9-17(22)10-16/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m1/s1

InChI-Schlüssel

ZIMWUKZHRPWVQT-KDOFPFPSSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)CN

Kanonische SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.